1-(2-Fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine acts as an inverse agonist of the cannabinoid receptor type 1 (CB1). [] Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological response. [] In the case of CB1 receptors, inverse agonism leads to a reduction in the basal G protein coupling activity, as evidenced by a decrease in guanosine 5′-O-(3-thio)triphosphate binding. [] This suggests that 1-(2-Fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine may exert its effects by stabilizing the CB1 receptor in an inactive conformation. []
1-(2-Fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been investigated for its potential as a cannabinoid receptor type 1 (CB1) inverse agonist. [] CB1 receptors are involved in various physiological processes, including appetite regulation, energy balance, and reward pathways. [] Inverse agonists of CB1, such as rimonabant, have shown promise as anti-obesity drugs but often come with significant psychiatric side effects. [] 1-(2-Fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, with its distinct benzhydryl piperazine scaffold, offers a potential alternative for developing novel CB1 inverse agonists with improved safety profiles. []
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: